
N-(pyridin-3-ylcarbonyl)aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-3-ylcarbonyl)aspartic acid is a compound that combines the structural features of pyridine and aspartic acid. Pyridine is a nitrogen-containing heterocycle known for its significant clinical diversity and is a key component in many pharmaceuticals . Aspartic acid is an α-amino acid that plays a crucial role in the biosynthesis of proteins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylcarbonyl)aspartic acid typically involves the condensation of pyridine derivatives with aspartic acid or its derivatives. One common method is the use of side chain protecting groups on aspartic acid residues, such as allyl and Dmab esters, which are orthogonal to those used in Fmoc-strategy solid-phase peptide synthesis (SPPS) . After peptide assembly, these protecting groups are selectively removed, and the resulting free side chains are derivatized with a glycosylamine to afford the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale solid-phase synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The use of efficient protecting groups and optimized reaction conditions can significantly enhance the scalability of the synthesis process .
化学反応の分析
Types of Reactions
N-(pyridin-3-ylcarbonyl)aspartic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the aspartic acid moiety is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can yield pyridine N-oxide derivatives, while reduction of the carbonyl group can produce hydroxyl derivatives .
科学的研究の応用
N-(pyridin-3-ylcarbonyl)aspartic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-(pyridin-3-ylcarbonyl)aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the aspartic acid moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include N-acylated aspartic acid derivatives and N-substituted L-aspartic acids . These compounds share structural similarities with N-(pyridin-3-ylcarbonyl)aspartic acid but differ in their specific substituents and functional groups.
Uniqueness
This compound is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The combination of pyridine and aspartic acid in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
13839-28-6 |
|---|---|
分子式 |
C10H10N2O5 |
分子量 |
238.20 g/mol |
IUPAC名 |
2-(pyridine-3-carbonylamino)butanedioic acid |
InChI |
InChI=1S/C10H10N2O5/c13-8(14)4-7(10(16)17)12-9(15)6-2-1-3-11-5-6/h1-3,5,7H,4H2,(H,12,15)(H,13,14)(H,16,17) |
InChIキー |
LSIRGZKVRFDTNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)

![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
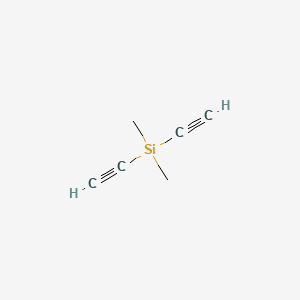
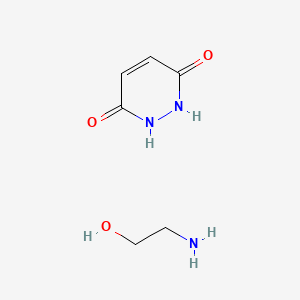

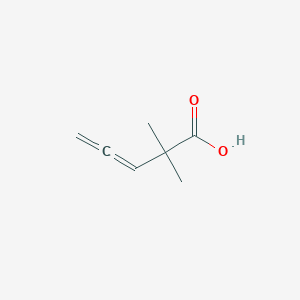
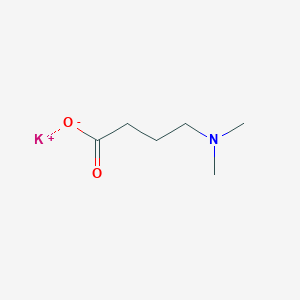
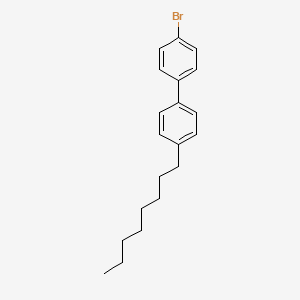
![tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)

